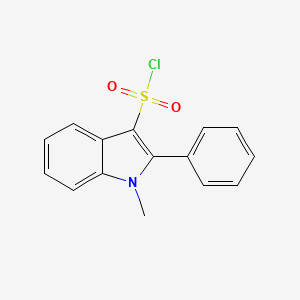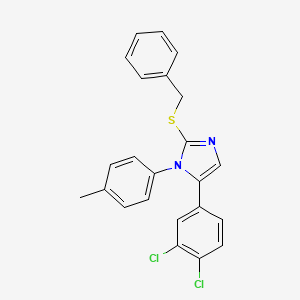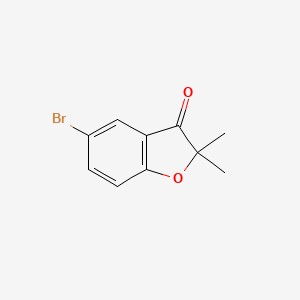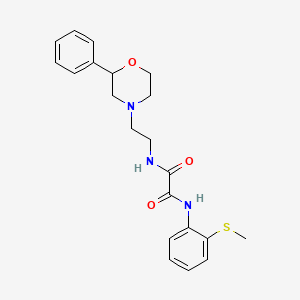![molecular formula C14H12F3N3O B2793316 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine CAS No. 2415543-29-0](/img/structure/B2793316.png)
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine, also known as CPI-444, is a small molecule inhibitor that selectively targets the adenosine A2A receptor. This receptor plays a critical role in regulating immune response and is therefore an attractive target for cancer immunotherapy. CPI-444 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mecanismo De Acción
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine works by selectively inhibiting the adenosine A2A receptor, which is expressed on immune cells such as T cells and natural killer cells. Activation of this receptor has been shown to suppress immune function, particularly in the tumor microenvironment. By inhibiting the adenosine A2A receptor, 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine can enhance the anti-tumor immune response and potentially improve patient outcomes.
Biochemical and Physiological Effects
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine has been shown to have several biochemical and physiological effects. In preclinical studies, 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine has been shown to increase T cell activation and proliferation, as well as increase cytokine production. These effects are thought to be due to the inhibition of the adenosine A2A receptor, which is known to suppress immune function. Additionally, 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine has been shown to have anti-tumor activity in several preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine in lab experiments is its selectivity for the adenosine A2A receptor. This allows for more precise targeting of the immune system and potentially fewer side effects. However, one limitation of 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine is its relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine. One area of interest is in combination therapy with other cancer immunotherapy agents, such as checkpoint inhibitors. Another area of interest is in identifying biomarkers that can predict response to 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine, which may help to identify patients who are most likely to benefit from treatment. Additionally, further studies are needed to evaluate the safety and efficacy of 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine in different types of cancer and in combination with other treatments.
Métodos De Síntesis
The synthesis of 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine involves several steps, starting with the reaction of 3-(difluoromethoxy)aniline with 2,4-dichloro-5-fluoropyrimidine to form 3-(difluoromethoxy)phenyl-2,4-dichloro-5-fluoropyrimidine. This intermediate is then reacted with cyclopropylamine to form 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine has been extensively studied for its potential as a cancer immunotherapy agent. Preclinical studies have shown that 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine can enhance the anti-tumor immune response by inhibiting the adenosine A2A receptor, which is known to suppress immune function. Clinical trials are currently underway to evaluate the safety and efficacy of 6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine in patients with various types of cancer.
Propiedades
IUPAC Name |
6-cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-11-12(8-4-5-8)18-7-19-13(11)20-9-2-1-3-10(6-9)21-14(16)17/h1-3,6-8,14H,4-5H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQYRXSYWKOBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)NC3=CC(=CC=C3)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-N-[3-(difluoromethoxy)phenyl]-5-fluoropyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(methylthio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2793234.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2793238.png)
![methyl 4-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2793240.png)
![2-Benzyl-5-[6-(trifluoromethyl)pyridin-3-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2793241.png)
![[4-[(Z)-2-Cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]-2-methoxyphenyl] thiophene-2-carboxylate](/img/structure/B2793242.png)
![N~3~,N~3~,N~5~,N~5~-tetramethyl-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-1,2,4-triazole-3,5-diamine](/img/structure/B2793245.png)
![Methyl 2-[3-(4-chlorophenyl)sulfonylpropanoylamino]thiophene-3-carboxylate](/img/structure/B2793246.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793249.png)


![N-(4-(N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2793254.png)
![(3,3-Difluorocyclobutyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2793256.png)